molecular formula C13H27NO B13252872 N-(3-Methoxypropyl)-4-(propan-2-yl)cyclohexan-1-amine

N-(3-Methoxypropyl)-4-(propan-2-yl)cyclohexan-1-amine

Cat. No.: B13252872
M. Wt: 213.36 g/mol
InChI Key: KGMNBMBFGSBMML-UHFFFAOYSA-N
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Description

N-(3-Methoxypropyl)-4-(propan-2-yl)cyclohexan-1-amine is a chemical compound with a complex structure that includes a cyclohexane ring substituted with a methoxypropyl group and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxypropyl)-4-(propan-2-yl)cyclohexan-1-amine typically involves the reaction of cyclohexanone with isopropylamine and 3-methoxypropylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and under hydrogenation conditions to facilitate the formation of the desired amine compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as distillation and crystallization is also common to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxypropyl)-4-(propan-2-yl)cyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

N-(3-Methoxypropyl)-4-(propan-2-yl)cyclohexan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its effects on the central nervous system.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Methoxypropyl)-4-(propan-2-yl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Methoxypropyl)-5-methyl-2-(propan-2-yl)cyclohexan-1-amine
  • N-(3-Methoxypropyl)-4-methyl-2-(propan-2-yl)cyclohexan-1-amine

Uniqueness

N-(3-Methoxypropyl)-4-(propan-2-yl)cyclohexan-1-amine is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C13H27NO

Molecular Weight

213.36 g/mol

IUPAC Name

N-(3-methoxypropyl)-4-propan-2-ylcyclohexan-1-amine

InChI

InChI=1S/C13H27NO/c1-11(2)12-5-7-13(8-6-12)14-9-4-10-15-3/h11-14H,4-10H2,1-3H3

InChI Key

KGMNBMBFGSBMML-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC(CC1)NCCCOC

Origin of Product

United States

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